1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

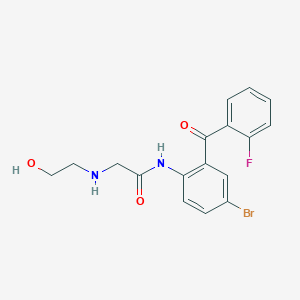

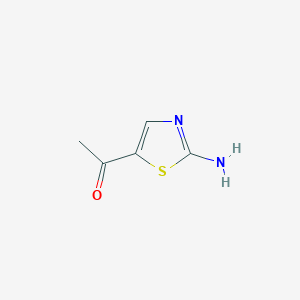

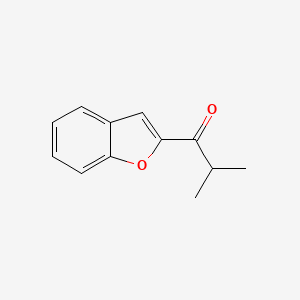

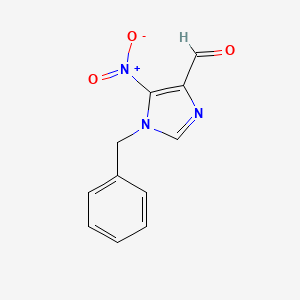

“1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde” is a chemical compound with the molecular formula C11H9N3O3 . It is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . Imidazole derivatives are known for their broad range of chemical and biological properties and are key components in many pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of “1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde” can be represented by the SMILES stringC1=CC=C(C=C1)CN2C=NC(=C2N+[O-])C=O . This indicates the presence of a benzyl group attached to an imidazole ring, which is further substituted with a nitro group and a carbaldehyde group . Chemical Reactions Analysis

The specific chemical reactions involving “1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde” are not available in the retrieved data. Imidazole derivatives are known to participate in a variety of chemical reactions due to their amphoteric nature , but the exact reactions would depend on the specific conditions and reactants involved.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde is part of a broader category of imidazole derivatives, substances known for their significant role in medical chemistry. Imidazole derivatives, like the ones synthesized from 4-methyl-1H-imidazole-5-carbaldehyde, are valuable due to their reactive carbaldehyde groups, which serve as precursors for synthesizing other imidazolium derivatives with potential biological activities (Orhan et al., 2019). Additionally, such derivatives are pivotal in the creation of nitroxides, which are used as pH-sensitive spin probes (Kirilyuk et al., 2003).

Novel Compound Synthesis

Imidazole derivatives have been utilized in synthesizing new compounds, such as imidazo[4,5-b]pyridin-5-one, showcasing the potential for developing unique molecular structures with varying biological activities (Vanelle et al., 2004). The chemical reactivity and structural modification capabilities of these derivatives underscore their versatility in chemical synthesis.

Structural Investigations

Imidazole derivatives are also significant in structural chemistry, as demonstrated by studies involving X-ray crystallography. The precise determination of molecular structures, like that of 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde, provides critical insights into molecular geometry and interactions, informing future applications in various fields including material sciences and pharmaceuticals (Selvanayagam et al., 2010).

Antioxidant Properties

The antioxidant properties of imidazole derivatives, such as benzo[4, 5]imidazo[2, 1-b]thiazole, have been investigated, highlighting the potential for these compounds in therapeutic applications. The study of their reactivity and effectiveness in inhibiting oxidative processes is essential for developing new drugs and antioxidants (Nikhila et al., 2020).

Zukünftige Richtungen

The future directions for “1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde” could involve further exploration of its potential applications, particularly in the field of medicinal chemistry. Imidazole derivatives are known to be key components in many pharmaceuticals and agrochemicals , suggesting potential avenues for future research and development.

Eigenschaften

IUPAC Name |

1-benzyl-5-nitroimidazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c15-7-10-11(14(16)17)13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXCVTNNZJYOPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539027 |

Source

|

| Record name | 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde | |

CAS RN |

87471-10-1 |

Source

|

| Record name | 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.